Silver phosphide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

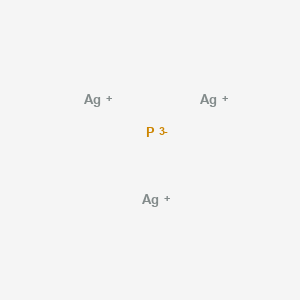

IUPAC Name |

trisilver;phosphorus(3-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Ag.P/q3*+1;-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPSJDTMGIPTVRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[P-3].[Ag+].[Ag+].[Ag+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ag3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.578 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-depth Analysis of Silver Phosphide (Ag₃P) Crystal Structure Remains Elusive

A comprehensive review of scientific literature and crystallographic databases reveals a notable absence of detailed structural information for trisilver phosphide (B1233454) (Ag₃P). While the chemical entity is recognized, its fundamental crystal structure parameters, including lattice constants, space group, and atomic coordinates, are not publicly available. This knowledge gap hinders a complete understanding of its material properties and potential applications.

Silver phosphide (Ag₃P) is a binary inorganic compound composed of silver and phosphorus.[1] Despite its simple stoichiometry, detailed experimental protocols for its synthesis and, crucially, a definitive analysis of its crystal structure are not well-documented in accessible scientific literature.

Initial investigations into the crystal structure of "this compound" often lead to detailed studies of related but distinct compounds. Most prominently, extensive research is available for trisilver undecaphosphide (Ag₃P₁₁) . This compound has been synthesized by heating the elemental components in evacuated silica (B1680970) tubes in the presence of iodine.[2] Its crystal structure has been determined to be monoclinic with the space group Cm.[2]

In contrast, searches for crystallographic data specifically for Ag₃P in major databases such as the Inorganic Crystal Structure Database (ICSD) and Pearson's Crystal Data have not yielded a specific entry with determined structural parameters.[3][4][5][6][7][8][9][10] This suggests that a single-crystal X-ray diffraction study, the gold standard for structure determination, may not have been performed or publicly reported for this specific compound.

The scientific literature is replete with information on silver phosphate (B84403) (Ag₃PO₄) , a compound with a similar chemical formula notation, which can lead to confusion.[11][12][13] However, the presence of oxygen in silver phosphate results in a fundamentally different crystal structure and chemical properties compared to the sought-after this compound.

Challenges in Synthesis and Characterization

The lack of available data on Ag₃P may be attributed to challenges in its synthesis and isolation as a pure, crystalline phase suitable for structural analysis. High-temperature reactions of silver and phosphorus can lead to the formation of various this compound phases with different stoichiometries, such as the well-characterized Ag₃P₁₁.[2][14] Controlling the precise stoichiometry to obtain pure Ag₃P may be a significant experimental hurdle.

Experimental Workflow for Crystal Structure Analysis

Should a crystalline sample of Ag₃P become available, a standard experimental workflow for its crystal structure analysis would be employed. This process is fundamental to materials science and chemistry for elucidating the three-dimensional arrangement of atoms in a solid.

References

- 1. This compound (AgP2) | Ag3P | CID 21252225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. Pearson's Crystal Data - Crystal Impact Shop [shop-crystalimpact.de]

- 4. Pearson's Crystal Data [crystalimpact.com]

- 5. Inorganic Crystal Structure Database (ICSD) | Physical Sciences Data science Service [psds.ac.uk]

- 6. Industry dynamics__COGITO SOFTWARE CO.,LTD English Website [english.cogitosoft.com]

- 7. Pearson's Crystal Data: Data information [crystalimpact.com]

- 8. Inorganic Crystal Structure Database | re3data.org [re3data.org]

- 9. Pearson's Crystal Data: References [crystalimpact.com]

- 10. Scolary — Inorganic Crystal Structure Database [scolary.com]

- 11. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 12. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 13. chembk.com [chembk.com]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Core Electronic and Structural Properties of Silver Phosphide

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of silver phosphide (B1233454), with a specific focus on its structural and fundamental electronic properties. A thorough review of existing literature reveals a significant scarcity of research on the detailed electronic band structure of common silver phosphide stoichiometries such as Ag₃P. However, research on trisilver undecaphosphide (Ag₃P₁₁) provides valuable, albeit limited, insights into this class of materials. This document summarizes the known crystal structure, synthesis, and qualitative electronic characteristics of Ag₃P₁₁, and outlines the experimental methodologies employed in its characterization. The guide also highlights the current knowledge gaps, particularly the absence of quantitative band structure data, to direct future research efforts in this area.

Introduction

Silver phosphides are binary inorganic compounds composed of silver and phosphorus. They are noted for their potential applications in catalysis and materials science due to their unique electronic properties.[1] Despite this, the electronic band structure of silver phosphides remains largely unexplored in comparison to other silver compounds like silver phosphate. This guide aims to consolidate the available scientific data on this compound, with a particular emphasis on trisilver undecaphosphide (Ag₃P₁₁), the most extensively characterized phase in the literature.

Synthesis and Characterization of this compound

The synthesis of this compound can be achieved through several methods, including the direct combination of elemental silver and phosphorus at high temperatures and the reduction of silver compounds in the presence of a phosphorus source.[1]

Synthesis of Trisilver Undecaphosphide (Ag₃P₁₁)

A specific method for the synthesis of single crystals of Ag₃P₁₁ involves heating the elemental components in evacuated silica (B1680970) tubes with iodine as a transport agent.[2]

Structural and Electronic Properties

Crystal Structure of Trisilver Undecaphosphide (Ag₃P₁₁)

Trisilver undecaphosphide (Ag₃P₁₁) has been characterized as a monoclinic crystal system with the space group Cm.[2] The lattice constants have been determined through single-crystal X-ray diffractometry.[2]

| Parameter | Value | Unit |

| Crystal System | Monoclinic | - |

| Space Group | Cm | - |

| a | 12.999 (3) | Å |

| b | 7.555 (2) | Å |

| c | 6.612 (2) | Å |

| β | 118.84 (2) | ° |

| Z | 2 | - |

Table 1: Crystallographic data for trisilver undecaphosphide (Ag₃P₁₁).[2]

The crystal structure of Ag₃P₁₁ is characterized by silver atoms that are approximately tetrahedrally coordinated by phosphorus atoms, with Ag-P bond distances ranging from 2.47 to 2.61 Å.[2] These AgP₄ tetrahedra are linked through shared phosphorus atoms, forming infinite chains.[2] The phosphorus atoms exhibit tetrahedral coordination with one silver and three phosphorus atoms, or two silver and two phosphorus atoms.[2]

Electronic Properties

Experimental and theoretical data on the electronic band structure of silver phosphides are exceptionally limited. For Ag₃P₁₁, magnetic measurements have shown it to be diamagnetic.[2] Based on a simple covalent bonding model, it is described as a semiconductor.[2] In this model, all near-neighbor interactions are considered classical two-electron bonds, which is consistent with its diamagnetic and semiconducting nature.[2] This bonding arrangement suggests a formal oxidation state of +1 for the silver atoms, while the phosphorus atoms form a two-dimensionally infinite polyanion.[2]

General statements about "this compound" indicate it is a black solid with high electrical conductivity and photoconductivity, suggesting its utility in optoelectronic devices and solar cells.[3] However, specific quantitative data on the band gap, effective masses of charge carriers, and the nature of the band gap (direct or indirect) are not available in the current body of literature.

Experimental Protocols

The primary experimental technique for which a detailed protocol is available for a this compound compound is single-crystal X-ray diffractometry, as used for the structure determination of Ag₃P₁₁.[2]

Single-Crystal X-ray Diffractometry for Ag₃P₁₁

-

Crystal Selection and Mounting: Single crystals of Ag₃P₁₁ with typical dimensions of 6 x 10 x 60 µm are selected and mounted.[2]

-

Preliminary Examination: The mounted crystals are examined using Buerger precession and Weissenberg cameras to determine the diffraction symmetry and systematic extinctions. For Ag₃P₁₁, a C-centered monoclinic cell was identified.[2]

-

Data Collection: Intensity data is collected on an automated four-circle diffractometer using graphite-monochromatized Mo Kα radiation.

-

Structure Solution and Refinement: The structure is solved using direct methods and refined by least-squares cycles. The final refinement for Ag₃P₁₁ resulted in a conventional R value of 0.059 for 44 variable parameters and 865 structure factors.[2]

Conclusion and Future Outlook

The study of silver phosphides presents a significant opportunity for fundamental materials science research. The available data on trisilver undecaphosphide (Ag₃P₁₁) reveals a complex crystal structure and confirms its semiconducting nature. However, a comprehensive understanding of its electronic properties, which is crucial for its application in electronic and optoelectronic devices, is currently lacking.

Future research should prioritize:

-

Theoretical Calculations: Ab initio and Density Functional Theory (DFT) studies to calculate the electronic band structure, density of states, and effective masses for different this compound stoichiometries, including Ag₃P and Ag₃P₁₁.

-

Experimental Characterization: Synthesis of high-quality single crystals or thin films of various this compound phases to enable experimental determination of the band gap through techniques such as UV-Vis spectroscopy and photoluminescence.

-

Photoelectron Spectroscopy: The use of Angle-Resolved Photoemission Spectroscopy (ARPES) and X-ray Photoelectron Spectroscopy (XPS) to directly probe the electronic band structure and density of states.

A concerted effort in these areas will be essential to unlock the full potential of silver phosphides as functional materials.

References

The Enigmatic Properties of Silver Phosphide (Ag₃P): Acknowledging a Research Frontier

A comprehensive review of the current scientific literature reveals a notable scarcity of in-depth theoretical and experimental data on the properties of silver phosphide (B1233454) (Ag₃P). While this inorganic binary compound, formed from silver and phosphorus, is known to exist, it remains a largely unexplored material within the scientific community.[1] This whitepaper aims to summarize the limited available information on Ag₃P and highlight the significant opportunities for future research into its theoretical and practical characteristics, particularly for an audience of researchers, scientists, and drug development professionals.

Fundamental Chemical Identity

Silver phosphide is identified by the chemical formula Ag₃P, indicating a stoichiometric ratio of three silver atoms to one phosphorus atom.[2][3] It is classified as a metallic phosphide, a class of compounds where a metal is bonded to phosphorus.[1] Basic chemical property data is provided in Table 1.

| Property | Value |

| Chemical Formula | Ag₃P |

| IUPAC Name | This compound |

| Molecular Weight | 354.578 g/mol |

Table 1: Fundamental Chemical Properties of Ag₃P.

Synthesis Approaches: An Overview

Detailed experimental protocols for the synthesis of Ag₃P are not widely published. However, general synthetic routes for phosphide compounds suggest potential methods for its formation. These include:

-

Direct Combination: This method involves the direct reaction of silver and phosphorus at elevated temperatures. Precise control of the reaction atmosphere and temperature would be crucial to prevent the formation of oxides or other impurities.

-

Reduction of Silver Compounds: Silver salts, such as silver nitrate, could be reduced in the presence of a phosphorus source, like phosphine (B1218219) gas or a hypophosphite. This would necessitate a suitable reducing agent and carefully controlled reaction conditions to yield the desired this compound product.

A logical workflow for a generalized synthesis and characterization process is proposed in the following diagram.

Figure 1: A proposed workflow for the synthesis and characterization of Ag₃P.

The Knowledge Gap: Theoretical Properties of Ag₃P

A thorough search of computational materials science databases and literature reveals a significant absence of theoretical studies on Ag₃P. Key properties that are foundational to understanding a material's potential applications, such as:

-

Electronic Band Structure: The arrangement of electron energy levels, which determines a material's conductivity and optical properties.

-

Mechanical Properties: Including bulk modulus, shear modulus, and Young's modulus, which describe a material's response to stress and strain.

-

Optical Properties: Such as absorption spectra, refractive index, and dielectric function, which are crucial for optoelectronic applications.

-

Thermal Properties: Including thermal conductivity and thermal expansion, which are important for applications involving heat management.

are currently not documented for this compound. This lack of data prevents the creation of a detailed technical guide on its core theoretical properties.

Potential Research Directions and Relevance to Drug Development

The field of drug development is increasingly leveraging novel inorganic nanomaterials for applications such as drug delivery, bioimaging, and antimicrobial agents. While there is no current research linking Ag₃P to these areas, the known biological activities of silver-containing compounds suggest that Ag₃P could be a candidate for future investigation.

A hypothetical signaling pathway for investigating the biological impact of a novel nanomaterial like Ag₃P is presented below.

Figure 2: A conceptual diagram illustrating potential cellular interactions of Ag₃P nanoparticles.

A Well-Studied Alternative: Silver Phosphate (B84403) (Ag₃PO₄)

In contrast to the scarcity of data on this compound, silver phosphate (Ag₃PO₄) is a well-characterized material with a wealth of available information. Numerous studies have detailed its crystal structure, electronic properties, and photocatalytic applications. For researchers interested in silver-based compounds with phosphorus, Ag₃PO₄ presents a rich area for investigation and application development.

Conclusion: A Call for Investigation

This compound (Ag₃P) represents a frontier in materials science. The current lack of theoretical and experimental data presents a significant opportunity for original research. First-principles calculations, such as those based on Density Functional Theory (DFT), are needed to elucidate its fundamental properties. Experimental synthesis and characterization are required to validate theoretical predictions and explore its practical applications. For the drug development community, Ag₃P remains an unknown quantity, but one that may hold potential pending fundamental materials research. The scientific community is encouraged to undertake the foundational research necessary to understand this enigmatic compound.

References

An In-depth Technical Guide to Silver Phosphide Stoichiometry and Phase Diagram

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stoichiometry, phase equilibria, and synthesis of compounds within the silver-phosphorus (Ag-P) binary system. The information is compiled from key crystallographic and phase diagram assessments, offering a valuable resource for materials science, inorganic chemistry, and drug development research.

Stoichiometry of Silver Phosphide (B1233454) Compounds

The Ag-P system is characterized by the formation of several stable intermetallic compounds. The primary stoichiometries that have been experimentally identified and characterized are AgP₂, Ag₃P, and Ag₃P₁₁[1].

A summary of the known silver phosphide compounds and their basic properties is presented in Table 1.

Table 1: Known this compound Compounds and their Properties

| Compound Formula | IUPAC Name | Molecular Weight ( g/mol ) | CAS Number |

| AgP₂ | Silver Diphosphide | 170.82 | 12002-82-3 |

| Ag₃P | Trithis compound | 354.58 | 12002-82-3 |

| Ag₃P₁₁ | Trisilver Undecaphosphide | 664.44 | Not available |

The Ag-P Binary Phase Diagram

The phase relationships in the silver-phosphorus system have been thermodynamically assessed, providing a comprehensive phase diagram[1]. The diagram illustrates the stability of different phases as a function of temperature and composition.

A schematic representation of the logical relationships within the Ag-P phase diagram is provided below. This diagram highlights the key phases and their transitions.

Caption: Logical flow of phase formation in the Ag-P system.

Crystallographic Data

The crystal structures of the identified this compound compounds have been determined through single-crystal X-ray diffraction studies. A summary of the crystallographic data is presented in Table 2.

Table 2: Crystallographic Data for this compound Compounds

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| AgP₂ | Monoclinic | P2₁/c | 6.218 | 5.056 | 7.804 | 113.48 | [1] |

| Ag₃P₁₁ | Triclinic | P-1 | 8.916 | 10.024 | 5.845 | α=99.27, γ=103.55 | [2] |

Experimental Protocols

Synthesis of this compound Compounds

The synthesis of this compound compounds typically involves direct reaction of the constituent elements at elevated temperatures in a controlled environment.

The synthesis of AgP₂ has been reported by the direct reaction of silver and red phosphorus[1].

Caption: General workflow for the experimental determination of a binary phase diagram.

Conclusion

This technical guide has summarized the key information regarding the stoichiometry and phase diagram of the silver-phosphorus system. The existence of the intermetallic compounds AgP₂, Ag₃P, and Ag₃P₁₁ has been established, with crystallographic data available for AgP₂ and Ag₃P₁₁. The synthesis of these compounds is typically achieved through high-temperature reactions of the constituent elements. The determination of the Ag-P phase diagram relies on a combination of thermal analysis, X-ray diffraction, and microscopic techniques. This compilation of data serves as a foundational resource for further research and development in areas utilizing this compound compounds.

References

Quantum Mechanical Modeling of Silver Phosphide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum mechanical modeling of silver phosphide (B1233454) (AgP₂), a material of interest for its semiconducting and thermoelectric properties. This document details the theoretical framework, computational methodologies, and experimental validation pertinent to the study of AgP₂, aiming to furnish researchers with the foundational knowledge required for its advanced modeling and characterization.

Introduction to Silver Phosphide (AgP₂)

This compound (AgP₂) is a binary compound that has garnered research interest due to its potential applications in electronics and thermoelectrics.[1] Quantum mechanical modeling, particularly using Density Functional Theory (DFT), is a powerful tool to predict and understand the structural, electronic, and optical properties of this material at the atomic level. This guide will focus on the theoretical and computational aspects of AgP₂, supplemented with relevant experimental protocols for synthesis and characterization.

Crystal and Electronic Structure

The foundation of any quantum mechanical model is the precise crystal structure of the material. This compound (AgP₂) crystallizes in a monoclinic system. The experimentally determined lattice parameters are detailed in Table 1.

**Table 1: Crystallographic Data for this compound (AgP₂) **

| Parameter | Value |

| Crystal System | Monoclinic |

| a | 6.218 Å |

| b | 5.056 Å |

| c | 7.804 Å |

| β | 113.48° |

Source: Scientific literature on the crystal structures of metal phosphides.

Based on this crystal structure, first-principles calculations can be employed to determine the electronic band structure and density of states (DOS), which are crucial for understanding the material's electronic and optical properties. Theoretical calculations indicate that AgP₂ is an intrinsic semiconductor.[1] The calculated electronic band structure (E-k relationship) reveals the nature of the band gap.

**Table 2: Calculated Electronic Properties of this compound (AgP₂) **

| Property | Calculated Value | Method |

| Band Gap | ~0.9 eV (Indirect) | DFT (GGA-PBE) |

| Effective Mass of Hole (m*) | ~0.11 times that of a free electron | First-principles calculations[1] |

Note: The band gap value is an estimation based on available E-k relationship diagrams and may vary depending on the specific computational parameters used.

Quantum Mechanical Modeling Workflow

The quantum mechanical modeling of solid-state materials like AgP₂ typically follows a well-defined workflow based on Density Functional Theory (DFT). This process involves a series of computational steps to determine the material's properties.

Detailed Computational Methodology

A typical first-principles calculation for AgP₂ would involve the following steps:

-

Structure Definition : The calculation begins with the definition of the crystal structure of AgP₂ using the lattice parameters from Table 1.

-

Computational Parameters :

-

Software : A plane-wave DFT code such as VASP (Vienna Ab initio Simulation Package) or Quantum ESPRESSO is commonly used.

-

Functional : The Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional is a standard choice for initial calculations.

-

Pseudopotentials : Projector-Augmented Wave (PAW) pseudopotentials are used to describe the interaction between the core and valence electrons.

-

Plane-Wave Cutoff Energy : A cutoff energy for the plane-wave basis set needs to be determined through convergence tests, typically in the range of 400-500 eV.

-

k-point Mesh : The Brillouin zone is sampled using a Monkhorst-Pack grid. The density of the k-point mesh must also be tested for convergence.

-

-

Geometry Optimization : The atomic positions and the lattice parameters are relaxed to find the minimum energy configuration. This step is crucial to ensure that the calculations are performed on the equilibrium structure.

-

Self-Consistent Field (SCF) Calculation : A self-consistent calculation is performed on the optimized structure to obtain the ground-state electron density and total energy.

-

Property Calculations :

-

Electronic Band Structure : The band structure is calculated along high-symmetry directions in the Brillouin zone to determine the band gap and the nature of the electronic bands.

-

Density of States (DOS) : The DOS is calculated to understand the contribution of different atomic orbitals to the electronic states.

-

Formation Energy : The formation energy can be calculated to assess the thermodynamic stability of the compound. The formula for the formation energy (Ef) of AgP₂ is: Ef(AgP₂) = Etotal(AgP₂) - Etotal(Ag) - 2 * Etotal(P) where Etotal is the total energy of the respective bulk systems.

-

Experimental Protocols

Experimental synthesis and characterization are essential for validating the theoretical predictions from quantum mechanical models.

Synthesis of Polycrystalline this compound

A plausible method for the synthesis of polycrystalline AgP₂ is through a solid-state reaction between the constituent elements.

Materials:

-

High-purity silver powder (Ag, 99.9% or higher)

-

Red phosphorus powder (P, 99.9% or higher)

-

Quartz ampoule

Procedure:

-

Stoichiometric amounts of silver and red phosphorus powders are thoroughly mixed in an agate mortar inside a glovebox under an inert atmosphere (e.g., argon) to prevent oxidation.

-

The mixed powder is then sealed in a quartz ampoule under vacuum.

-

The ampoule is slowly heated in a tube furnace to a temperature of around 600-800 °C and held for an extended period (e.g., 24-48 hours) to allow for complete reaction.

-

The furnace is then slowly cooled down to room temperature.

-

The resulting product is a polycrystalline powder of this compound.

Characterization Techniques

The synthesized material should be characterized to confirm its phase purity, crystal structure, and other properties.

Table 3: Characterization Techniques for this compound

| Technique | Purpose | Expected Outcome for AgP₂ |

| Powder X-ray Diffraction (PXRD) | Phase identification and crystal structure analysis. | The diffraction pattern should match the calculated pattern for the monoclinic structure of AgP₂. |

| Scanning Electron Microscopy (SEM) | To observe the morphology and microstructure of the powder. | Provides information on particle size and shape. |

| Energy-Dispersive X-ray Spectroscopy (EDS) | Elemental analysis to confirm the stoichiometry. | Should confirm the presence of Ag and P in the expected atomic ratio. |

| Raman Spectroscopy | To probe the vibrational modes of the crystal lattice. | The Raman spectrum will show characteristic peaks corresponding to the phonon modes of AgP₂. |

| UV-Vis Spectroscopy | To experimentally determine the optical band gap. | The Tauc plot derived from the absorption spectrum can be used to estimate the band gap. |

Conclusion

The quantum mechanical modeling of this compound provides invaluable insights into its fundamental properties. This guide has outlined the theoretical and computational framework for performing such studies, from defining the crystal structure to calculating key electronic properties. The provided experimental protocols for synthesis and characterization serve as a basis for validating the computational results. A synergistic approach combining theoretical modeling and experimental work is crucial for advancing the understanding and potential applications of this promising material.

References

In-depth Technical Guide: Density Functional Theory Calculations of Silver Phosphide (Ag3P)

A comprehensive review of the theoretical and experimental landscape of Ag3P reveals a significant gap in the scientific literature regarding its detailed computational and experimental characterization. While Density Functional Theory (DFT) has been extensively applied to various silver compounds, dedicated in-depth studies on the structural, electronic, and mechanical properties of silver phosphide (B1233454) (Ag3P) are notably absent from currently available research.

This technical guide aims to provide a foundational understanding of the anticipated theoretical framework for Ag3P DFT calculations, drawing parallels from existing research on related materials. However, it is crucial to preface this by stating that specific quantitative data, detailed experimental protocols, and signaling pathways for Ag3P are not available in the public domain. The information presented herein is based on established DFT methodologies and serves as a roadmap for future research endeavors.

Introduction to Silver Phosphide (Ag3P)

This compound (Ag3P) is an inorganic compound formed from silver and phosphorus. Basic chemical information identifies it as a binary phosphide.[1][2][3] While its existence is confirmed, detailed experimental synthesis and characterization reports are scarce, hindering a thorough understanding of its properties and potential applications. DFT calculations present a powerful tool to predict and analyze the fundamental characteristics of such understudied materials.

Theoretical Framework for DFT Calculations of Ag3P

A robust DFT study of Ag3P would necessitate a systematic approach to determine its structural, electronic, and mechanical properties. The following outlines a standard theoretical workflow that would be employed.

Computational Methodology

The accuracy of DFT calculations is highly dependent on the chosen computational parameters. A typical methodology would involve:

-

Software Package: Quantum Espresso, VASP (Vienna Ab initio Simulation Package), or CASTEP are commonly used plane-wave DFT codes.

-

Exchange-Correlation Functional: The choice of the exchange-correlation functional is critical. The Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional is a common starting point for many solid-state systems. For potentially more accurate electronic structure and band gap calculations, hybrid functionals like HSE06 would be considered.

-

Pseudopotentials: Ultrasoft or Projector-Augmented Wave (PAW) pseudopotentials would be used to describe the interaction between the core and valence electrons of silver and phosphorus atoms.

-

Plane-Wave Cutoff Energy: Convergence tests are essential to determine an adequate plane-wave cutoff energy to ensure the total energy is converged to a desired precision.

-

k-point Sampling: The Brillouin zone would be sampled using a Monkhorst-Pack grid. The density of the k-point mesh must also be tested for convergence of the total energy.

-

Geometry Optimization: The crystal structure, including lattice parameters and atomic positions, would be fully relaxed by minimizing the forces on the atoms and the stress on the unit cell.

A logical workflow for a comprehensive DFT study on Ag3P is depicted below.

Predicted Properties of Ag3P from DFT (Hypothetical)

Based on DFT studies of analogous phosphide and silver-based materials, the following properties would be of primary interest in a computational investigation of Ag3P.

Structural Properties

The initial step in a DFT study is the determination of the ground-state crystal structure. This involves optimizing the lattice parameters and atomic positions to find the configuration with the lowest total energy.

Table 1: Hypothetical Structural Parameters for Ag3P from DFT Calculations

| Parameter | Predicted Value (Hypothetical) |

| Crystal System | To be determined |

| Space Group | To be determined |

| Lattice Constant(s) (Å) | To be determined |

| Unit Cell Volume (ų) | To be determined |

| Formation Energy (eV/atom) | To be determined |

Electronic Properties

The electronic structure dictates the electrical and optical properties of a material. Key electronic properties to be calculated include the band structure and the density of states (DOS).

-

Band Structure: The band structure would reveal whether Ag3P is a metal, semiconductor, or insulator. The presence and nature (direct or indirect) of a band gap would be determined.

-

Density of States (DOS): The total and partial DOS would provide insight into the contribution of silver and phosphorus atomic orbitals to the valence and conduction bands, elucidating the nature of the chemical bonding.

The process of analyzing electronic properties from DFT calculations is illustrated below.

Mechanical Properties

The mechanical stability and response of Ag3P to external stress would be evaluated by calculating its elastic constants. From these, other mechanical properties can be derived.

Table 2: Hypothetical Mechanical Properties of Ag3P from DFT Calculations

| Property | Predicted Value (Hypothetical) |

| Elastic Constants (Cij) | To be determined |

| Bulk Modulus (B) (GPa) | To be determined |

| Shear Modulus (G) (GPa) | To be determined |

| Young's Modulus (Y) (GPa) | To be determined |

| Poisson's Ratio (ν) | To be determined |

| Pugh's Ratio (B/G) | To be determined |

| Hardness (GPa) | To be determined |

The calculated elastic constants would need to satisfy the Born stability criteria for the predicted crystal structure to confirm its mechanical stability.

Experimental Protocols (Hypothetical)

While no detailed experimental protocols for Ag3P are readily available, a typical synthesis and characterization workflow would likely involve the following steps.

Synthesis

A potential synthesis route for Ag3P could be a solid-state reaction between silver and red phosphorus powders in an evacuated and sealed quartz ampoule at elevated temperatures. The precise temperature and reaction time would need to be determined experimentally.

Characterization

-

X-ray Diffraction (XRD): To determine the crystal structure and phase purity of the synthesized Ag3P.

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To analyze the morphology, particle size, and microstructure.

-

Energy-Dispersive X-ray Spectroscopy (EDX): To confirm the elemental composition and stoichiometry.

-

X-ray Photoelectron Spectroscopy (XPS): To investigate the chemical states of silver and phosphorus.

Conclusion and Future Outlook

This technical guide has outlined the theoretical framework and potential experimental methodologies for the comprehensive study of this compound (Ag3P). The striking absence of in-depth research on this material presents a significant opportunity for the materials science community. Future first-principles DFT calculations are essential to predict the fundamental properties of Ag3P, which can then guide experimental efforts for its synthesis and characterization. Such studies will be crucial in uncovering the potential of Ag3P for various technological applications, including but not limited to, electronics, catalysis, and drug development. The synergistic combination of computational and experimental approaches will be paramount in unlocking the secrets of this under-explored material.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Silver Phosphide (Ag₃P)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of silver phosphide (B1233454) (Ag₃P). It is intended to be a resource for researchers in materials science, chemistry, and for professionals in drug development who may encounter phosphide compounds. This document summarizes available data, outlines relevant experimental protocols, and clarifies the toxicological profile of silver phosphide, distinguishing it from therapeutically relevant silver-phosphine complexes.

Introduction

This compound, with the chemical formula Ag₃P, is a binary inorganic compound composed of silver and phosphorus. It is classified as a metal-rich phosphide.[1] Unlike the more extensively studied silver phosphate (B84403) (Ag₃PO₄), this compound is a black solid semiconductor material.[2] Its properties make it a subject of interest in materials science and catalysis, but its inherent toxicity presents significant challenges for biomedical applications.[3][4]

Physical Properties

Quantitative physical data for bulk this compound is not extensively documented in readily accessible literature. Much of the available information is either computational or listed as unavailable by chemical suppliers.

| Property | Value | Citation(s) |

| Molecular Formula | Ag₃P | [5] |

| Molecular Weight | 354.58 g/mol | [2][5] |

| Appearance | Black solid | [2] |

| Melting Point | Not available | [4] |

| Boiling Point | Not available | [4] |

| Density | Not available | [4] |

| Solubility in Water | Insoluble | [3] |

| Crystal Structure | Data not available in searched literature | |

| Band Gap | Data not available in searched literature |

Chemical Properties and Reactivity

This compound is noted for its relative stability compared to other metal phosphides, particularly its low reactivity with water under ambient conditions.[3]

| Property | Description | Citation(s) |

| Stability | Stable in water and ambient conditions, distinguishing it from highly reactive phosphides like Na₃P and Ca₃P₂. | [3] |

| Reactivity with Acids | While resistant to water, it is expected to react with acids to release highly toxic phosphine (B1218219) (PH₃) gas, a characteristic reaction of metal phosphides. | [3] |

| Oxidation | Can be oxidized by agents like oxygen or hydrogen peroxide to form silver oxide and phosphorus oxides. | [3] |

| Reduction | Can be reduced by agents such as hydrogen or hydrazine (B178648) to yield elemental silver and phosphine gas. | [3] |

Synthesis and Characterization

Synthesis Protocols

Detailed experimental protocols for the synthesis of bulk Ag₃P are scarce. However, methods for synthesizing transition metal phosphide nanoparticles are well-documented and can be adapted.

Experimental Protocol: Synthesis of this compound Nanoparticles (Adapted from a General Method for Transition Metal Phosphides)

This protocol is a representative method for the solution-phase synthesis of metal phosphide nanoparticles. Caution: This reaction should only be performed by trained personnel in a controlled laboratory environment with appropriate safety measures, as it may involve toxic and pyrophoric substances.

-

Precursor Preparation: A silver precursor, such as a silver salt (e.g., silver nitrate) or a silver-organometallic complex, is chosen. A phosphorus source, such as trioctylphosphine (B1581425) (TOP) or triphenylphosphine (B44618) (PPh₃), is also selected.

-

Reaction Setup: In a three-neck flask equipped with a condenser and under an inert atmosphere (e.g., nitrogen or argon), the silver precursor is dissolved in a high-boiling point solvent like oleylamine (B85491) or 1-octadecene.

-

Phosphorus Source Injection: The phosphorus source is injected into the heated reaction mixture at a specific temperature (e.g., 250-300 °C).

-

Nucleation and Growth: The mixture is held at the reaction temperature for a set period (e.g., 1-2 hours) to allow for the nucleation and growth of the Ag₃P nanoparticles.

-

Isolation and Purification: After cooling, the nanoparticles are isolated by adding a non-solvent (e.g., ethanol (B145695) or isopropanol) to induce precipitation, followed by centrifugation. The isolated nanoparticles are washed multiple times to remove unreacted precursors and byproducts.

-

Storage: The purified nanoparticles are dried under vacuum and stored in an inert atmosphere to prevent oxidation.

Characterization Methods

The resulting this compound material would be characterized using standard solid-state and nanoparticle characterization techniques.

Experimental Protocol: Characterization Techniques

-

X-ray Diffraction (XRD):

-

Purpose: To determine the crystalline phase, purity, and crystallite size of the synthesized material.

-

Methodology: A powdered sample is placed on a sample holder and scanned over a 2θ range (e.g., 20-80°) using a diffractometer with a Cu Kα radiation source. The resulting diffraction pattern is compared with reference patterns to identify the crystalline phases present.

-

-

Transmission Electron Microscopy (TEM):

-

Purpose: To analyze the morphology, size, and size distribution of the nanoparticles.

-

Methodology: A dilute suspension of the nanoparticles in a volatile solvent (e.g., chloroform (B151607) or hexane) is drop-cast onto a TEM grid (e.g., carbon-coated copper grid). After the solvent evaporates, the grid is imaged using a transmission electron microscope.

-

-

Energy-Dispersive X-ray Spectroscopy (EDS/EDX):

-

Purpose: To determine the elemental composition of the sample and confirm the presence of silver and phosphorus.

-

Methodology: Typically performed in conjunction with TEM or Scanning Electron Microscopy (SEM), the sample is irradiated with an electron beam, and the characteristic X-rays emitted from the sample are analyzed to identify the elements present and their relative abundance.

-

-

UV-Vis Spectroscopy:

-

Purpose: To study the optical properties of the nanoparticles, including the surface plasmon resonance (SPR), which can provide information about particle size and stability in colloidal suspension.

-

Methodology: A colloidal suspension of the nanoparticles is placed in a cuvette, and its absorbance spectrum is measured using a UV-Vis spectrophotometer over a specific wavelength range (e.g., 300-800 nm).

-

Relevance to Drug Development: Toxicity and Safety

The primary relevance of this compound to drug development professionals lies in its toxicological profile. Metal phosphides are potent poisons, and their toxicity stems from the release of phosphine (PH₃) gas upon contact with water or, more rapidly, with stomach acid following ingestion.[6]

Mechanism of Phosphine Toxicity

Phosphine gas is a systemic poison that primarily targets cellular respiration.

-

Inhibition of Cytochrome C Oxidase: Phosphine inhibits cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain.[6]

-

Cellular Hypoxia: This inhibition blocks the use of oxygen by cells, leading to cellular hypoxia and a rapid decrease in ATP production.[6]

-

Oxidative Stress: Phosphine also induces severe oxidative stress by generating reactive oxygen species (ROS), such as hydroxyl radicals. This leads to lipid peroxidation and damage to cellular membranes, proteins, and DNA.[6]

-

Systemic Effects: The resulting cellular damage and energy depletion lead to multi-organ failure, with the cardiovascular and vascular systems being particularly affected, manifesting as profound hypotension and cardiac arrest.[6]

Distinction from Silver(I) Phosphine Complexes

It is critical to distinguish this compound (Ag₃P) from silver(I) phosphine complexes. The latter are coordination compounds where a central silver ion is bonded to one or more phosphine ligands (e.g., triphenylphosphine). These complexes are actively being researched as potential anticancer agents. Their therapeutic activity is related to their ability to induce apoptosis in cancer cells, and their chemical properties and biological effects are entirely different from those of the inorganic solid Ag₃P. The toxicity of Ag₃P makes it unsuitable for direct therapeutic applications.

Applications

Despite its toxicity, this compound has applications in materials science:

-

Semiconductors: It is used in high-power, high-frequency applications and in laser diodes.[4]

-

Catalysis: It can act as a catalyst in various chemical reactions, including hydrogenation processes.[3]

-

Nanomaterials: this compound nanoparticles are studied for potential use in electronic and optoelectronic devices.[3]

-

Forensic Science: The formation of an insoluble Ag₃P precipitate upon reaction of silver nitrate (B79036) with phosphide ions is used as a qualitative test in forensic toxicology to detect poisoning from other metal phosphides, such as aluminum phosphide.[3]

Conclusion

This compound (Ag₃P) is a semiconductor material with interesting chemical and physical properties that lend themselves to applications in materials science and catalysis. However, a significant lack of publicly available, experimentally determined data on its fundamental physical properties, such as melting point, density, and crystal structure, presents a challenge for researchers. For professionals in drug development, the most pertinent aspect of this compound is its high toxicity, which is mediated by the release of phosphine gas. This toxic profile makes Ag₃P unsuitable for direct therapeutic use and underscores the importance of distinguishing it from the pharmacologically relevant class of silver(I) phosphine coordination complexes.

References

- 1. 130631-79-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Silver Phosphate Formula: Properties, Chemical Structure and Uses [extramarks.com]

- 3. Silver Phosphate [drugfuture.com]

- 4. chembk.com [chembk.com]

- 5. Page loading... [guidechem.com]

- 6. This compound | 130631-79-7 | Benchchem [benchchem.com]

An In-depth Technical Guide on the Thermodynamic Stability of Silver Phosphide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silver phosphide (B1233454) (Ag₃P) is an inorganic binary compound that has garnered interest in various scientific fields.[1] Unlike many other metal phosphides, silver phosphide exhibits notable stability under ambient conditions, particularly its resistance to hydrolysis and acidic environments.[2] This technical guide provides a comprehensive overview of the thermodynamic stability of this compound, including its formation, decomposition, and relevant thermodynamic data. The content is tailored for researchers, scientists, and professionals in drug development who may encounter or utilize such materials in their work.

Thermodynamic Stability Profile

The thermodynamic stability of a compound is fundamentally described by its standard enthalpy of formation (ΔHf°) and standard Gibbs free energy of formation (ΔGf°). A negative value for these parameters indicates that the compound is stable with respect to its constituent elements.

Ag-P Phase Diagram

The phase diagram of the silver-phosphorus (Ag-P) system is crucial for understanding the stability of various this compound compounds at different temperatures and compositions. The Ag-P phase diagram is not yet fully established, but existing assessments provide valuable insights.[4] The system includes several intermetallic compounds, such as AgP₂, and Ag₃P₁₁.[4][5] The compound Ag₃P₁₁ is reported to decompose at 458 °C.[4] An invariant reaction in the Ag-P system is noted to occur near 880 °C.[4]

It is important to note that some sources suggest the existence of metastable phases such as Ag₂P₃ and AgP.[4] The presence and stability of Ag₃P would be represented within this complex phase diagram, likely existing within a specific temperature and composition range.

Quantitative Thermodynamic Data

As mentioned, specific, experimentally determined thermodynamic data for Ag₃P is scarce in readily accessible literature. The following table summarizes the available information and highlights the data that is currently not well-established.

| Thermodynamic Property | Symbol | Value for Ag₃P | Notes |

| Standard Enthalpy of Formation | ΔHf° | Not available | Experimental determination via calorimetry is required for an accurate value. Theoretical calculations could provide an estimate. |

| Standard Gibbs Free Energy of Formation | ΔGf° | Not available | Can be determined experimentally via electrochemical methods or calculated from ΔHf° and the standard entropy (S°). A negative value would indicate spontaneity of formation. |

| Decomposition Temperature | Td | Not available | Can be determined experimentally using thermogravimetric analysis (TGA). The decomposition of other silver phosphides, like Ag₃P₁₁, occurs at 458 °C.[4] |

Experimental Protocols

Detailed experimental protocols specifically for determining the thermodynamic properties of Ag₃P are not widely published. However, standard methodologies for characterizing metal phosphides can be applied.

Synthesis of this compound

A common method for synthesizing metal phosphides is through the direct combination of the elements at elevated temperatures in a controlled atmosphere.

Representative Protocol for Solid-State Synthesis:

-

Reactant Preparation: High-purity silver powder and red phosphorus are weighed in a stoichiometric ratio (3:1 for Ag₃P).

-

Encapsulation: The mixture is sealed in an evacuated quartz ampoule to prevent oxidation and loss of volatile phosphorus.

-

Heating Profile: The ampoule is placed in a tube furnace and heated gradually to a specific temperature (e.g., 600-800 °C) and held for an extended period (e.g., 24-48 hours) to ensure complete reaction. A slow cooling rate is then employed.

-

Product Characterization: The resulting product is characterized using techniques like X-ray diffraction (XRD) to confirm the formation of the Ag₃P phase and to check for impurities.

References

A Technical Guide to Silver Phosphide: Molecular Formula, Molar Mass, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of silver phosphide (B1233454) (Ag₃P), a binary inorganic compound. It details the compound's fundamental chemical properties, including its molecular formula and molar mass, and presents a detailed experimental protocol for its synthesis.

Core Compound Data: Silver Phosphide

This compound is composed of silver (Ag) and phosphorus (P). The quantitative details of this compound are summarized below for clarity and quick reference.

| Property | Value | Reference |

| Molecular Formula | Ag₃P | [1][2] |

| IUPAC Name | Trisilver(I) phosphide | [2] |

| Molar Mass | 354.58 g/mol |

Note: The molar mass is calculated using the atomic weights of silver (107.87 g/mol ) and phosphorus (30.97 g/mol ).

Synthesis of this compound: An Experimental Protocol

This compound can be synthesized via several methods, including the direct combination of the elements at high temperatures and the reduction of silver salts in the presence of a phosphorus source.[3] A common and effective laboratory-scale method involves the reaction of a soluble silver salt, such as silver nitrate (B79036), with phosphine (B1218219) gas.[3][4] This reaction results in the precipitation of this compound.

Reaction Equation:

3AgNO₃(aq) + PH₃(g) → Ag₃P(s) + 3HNO₃(aq)

Materials and Equipment:

-

Silver nitrate (AgNO₃)

-

Deionized water

-

Phosphine gas (PH₃) source

-

Reaction flask (e.g., a three-neck round-bottom flask)

-

Gas inlet tube

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Drying oven

-

Fume hood

Experimental Procedure:

-

Preparation of Silver Nitrate Solution: Prepare an aqueous solution of silver nitrate (AgNO₃) of the desired concentration in the reaction flask.

-

Setup: Place the reaction flask in a fume hood and set it upon a magnetic stirrer with a stir bar inside. Insert a gas inlet tube into one of the necks of the flask, ensuring its end is below the surface of the silver nitrate solution.

-

Reaction: While stirring the solution, carefully bubble phosphine gas (PH₃) through the silver nitrate solution.

-

Precipitation: As the phosphine gas reacts with the silver nitrate, a precipitate of this compound (Ag₃P) will form.[4][5]

-

Completion: Continue bubbling the gas through the solution until the precipitation appears to be complete.

-

Isolation: Turn off the phosphine gas flow and remove the gas inlet tube. Isolate the this compound precipitate from the solution by vacuum filtration.

-

Washing: Wash the precipitate with deionized water to remove any unreacted silver nitrate and nitric acid byproduct.

-

Drying: Dry the collected this compound in a drying oven at a suitable temperature to remove residual water.

Safety Precaution: Phosphine is a toxic and flammable gas. This procedure must be performed by trained personnel in a well-ventilated fume hood.

Experimental Workflow: Synthesis of this compound

The following diagram illustrates the key stages in the synthesis of this compound via the precipitation method described above.

Caption: Workflow for the synthesis of this compound.

Logical Relationship of this compound Components

The diagram below outlines the basic structural relationship of the elements within this compound, starting from the constituent ions.

References

- 1. proprep.com [proprep.com]

- 2. This compound (AgP2) | Ag3P | CID 21252225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 130631-79-7 | Benchchem [benchchem.com]

- 4. When phosphine is bubbled through a solution of silver nitrate ____________ is precipitated. [infinitylearn.com]

- 5. m.youtube.com [m.youtube.com]

The Genesis of a Binary Compound: A Technical Guide to the Discovery and Synthesis of Silver Phosphide

For Immediate Release

A comprehensive technical guide detailing the historical discovery and evolution of synthesis methodologies for silver phosphide (B1233454) (Ag₃P and other stoichiometries) is now available. This whitepaper serves as an in-depth resource for researchers, scientists, and professionals in drug development, offering a chronological exploration of synthetic routes, detailed experimental protocols, and a clear presentation of quantitative data.

A Historical Overview: From Early Discoveries to Modern Nanotechnology

The journey of understanding and synthesizing silver phosphide began with early 20th-century explorations into inorganic chemistry. The first documented synthesis is often attributed to the French chemist Henri Moissan in the early 1900s. His pioneering work involved the direct combination of elemental silver and phosphorus at elevated temperatures. This foundational method, while conceptually simple, required careful control of the reaction environment to prevent the oxidation of the reactants.

Later, in 1936, P. Royen and his contemporaries further investigated the synthesis and properties of this compound, contributing to a more detailed understanding of its chemical nature. These early methods laid the groundwork for subsequent innovations in solid-state chemistry.

The mid-20th century saw the development of reduction methodologies . These techniques offered an alternative to the high-temperature requirements of direct combination. Researchers explored the reduction of silver salts, such as silver nitrate (B79036) (AgNO₃), in the presence of various phosphorus sources. Phosphine (B1218219) gas (PH₃) and hypophosphite salts were among the key reducing agents and phosphorus sources employed, leading to the precipitation of this compound from solution.

The advent of nanotechnology in the late 20th and early 21st centuries opened new frontiers for this compound synthesis. Organometallic routes emerged as a powerful tool for producing this compound nanoparticles with controlled size and morphology. These methods typically involve the thermal decomposition of silver-phosphine complexes or the reaction of organometallic silver precursors with a phosphorus source.

More recently, Chemical Vapor Deposition (CVD) has been explored for the fabrication of this compound thin films, a critical development for applications in electronics and catalysis. This technique involves the reaction of volatile silver precursors with a phosphorus-containing gas, such as phosphine, on a heated substrate.

Synthesis Methodologies: A Comparative Look

The synthesis of this compound can be broadly categorized into three primary methods, each with distinct advantages and applications.

| Synthesis Method | Precursors | Typical Reaction Conditions | Key Advantages |

| Direct Combination | Elemental Silver (Ag), Red or White Phosphorus (P) | High Temperature (e.g., 400-700°C), Inert Atmosphere or Vacuum | Simple, yields bulk crystalline material |

| Reduction of Silver Compounds | Silver Salts (e.g., AgNO₃), Phosphorus Source (e.g., PH₃, NaH₂PO₂) | Solution-based, often at moderate temperatures | Milder conditions, potential for powder synthesis |

| Organometallic Routes | Organometallic Silver Precursors, Phosphorus Source (e.g., P(SiMe₃)₃, white phosphorus) | Solution-based, often involves thermal decomposition | Excellent control over nanoparticle size and morphology |

| Chemical Vapor Deposition (CVD) | Volatile Silver Precursors, Phosphine Gas (PH₃) | High Temperature, Vacuum | Production of thin films |

Detailed Experimental Protocols

This guide provides detailed experimental procedures for the key synthesis methods cited in the literature.

Direct Combination Synthesis of Ag₃P

This method is based on the direct reaction of the constituent elements at elevated temperatures.

Protocol:

-

Stoichiometric amounts of high-purity silver powder and red phosphorus are thoroughly mixed in an inert atmosphere (e.g., inside a glovebox).

-

The mixture is placed in a quartz ampoule, which is then evacuated to a high vacuum and sealed.

-

The sealed ampoule is placed in a tube furnace and heated gradually to a temperature range of 400-700°C.

-

The reaction is held at this temperature for an extended period, typically several hours to days, to ensure complete reaction and homogenization.

-

The furnace is then slowly cooled to room temperature to allow for the formation of a crystalline product.

-

The resulting this compound product is recovered from the ampoule.

Reduction of Silver Nitrate with Phosphine

This method involves bubbling phosphine gas through a solution of a silver salt.

Protocol:

-

A solution of silver nitrate (AgNO₃) is prepared in a suitable solvent, often water or an aqueous solution.

-

The reaction vessel is purged with an inert gas, such as nitrogen or argon.

-

A controlled stream of phosphine gas (PH₃) is bubbled through the silver nitrate solution with vigorous stirring.

-

A precipitate of this compound immediately forms.

-

The flow of phosphine gas is continued for a specific duration to ensure complete reaction.

-

The precipitate is then collected by filtration, washed with deionized water and a suitable solvent (e.g., ethanol) to remove any unreacted precursors and byproducts.

-

The final product is dried under vacuum.

Organometallic Synthesis of this compound Nanoparticles

This method provides excellent control over the size and shape of the resulting nanoparticles.

Protocol:

-

A silver precursor, such as a silver(I) phosphine complex (e.g., [Ag(PPh₃)₃Cl]), is dissolved in a high-boiling point organic solvent (e.g., oleylamine) in a three-neck flask.

-

A phosphorus precursor, such as tris(trimethylsilyl)phosphine (B101741) (P(SiMe₃)₃) or white phosphorus (P₄), is separately prepared in a suitable solvent.

-

The reaction flask containing the silver precursor is heated to a specific temperature (e.g., 150-250°C) under an inert atmosphere.

-

The phosphorus precursor solution is rapidly injected into the hot solution of the silver precursor.

-

The reaction mixture is maintained at the elevated temperature for a defined period to allow for nanoparticle nucleation and growth.

-

The reaction is then cooled, and the nanoparticles are precipitated by adding a non-solvent (e.g., ethanol).

-

The nanoparticles are isolated by centrifugation, washed multiple times, and redispersed in a suitable solvent for characterization and further use.

This technical guide provides a foundational understanding of the discovery and synthesis of this compound, offering valuable insights for researchers and professionals in related scientific fields. The detailed protocols and historical context aim to facilitate further innovation in the synthesis and application of this important binary compound.

Silver Phosphide (Ag3P): A Technical Safety Guide for Researchers

Disclaimer: The following document provides a comprehensive overview of the available safety and technical information for silver phosphide (B1233454) (Ag3P). It is crucial to note that publicly accessible data on this specific compound is limited. Much of the toxicological information presented is based on the general properties of metal phosphides and the known effects of phosphine (B1218219) gas, a potential hydrolysis product. Therefore, this guide should be used for informational purposes, and a thorough risk assessment should be conducted before any handling or use of this material.

Chemical Identification and Physical Properties

Silver phosphide is a binary inorganic compound composed of silver and phosphorus.[1][2] It is characterized by its stability under ambient conditions and resistance to hydrolysis and acidic environments.[1]

Table 1: Chemical Identifiers for this compound (Ag3P)

| Identifier | Value | Source(s) |

| IUPAC Name | trisilver;phosphorus(3-) | [1][2][3] |

| Molecular Formula | Ag3P | [1][2][3] |

| Molecular Weight | 354.578 g/mol | [1][2][3] |

| CAS Number | 130631-79-7 | [1] |

Table 2: Physical and Chemical Properties of this compound (Ag3P)

| Property | Value | Source(s) |

| Appearance | Solid | [4] |

| Melting Point | Data not available | [4] |

| Boiling Point | Data not available | [4] |

| Density | Data not available | [4] |

| Solubility in Water | Insoluble | [1] |

| Solubility in Other Solvents | Data not available | |

| Stability | Stable under ambient conditions.[1] | [1] |

| Reactivity | Resistant to hydrolysis and acidic conditions. Can undergo oxidation to form silver oxide and phosphorus oxides. Reduction can yield elemental silver and phosphine gas.[1] | [1] |

Hazard Identification and Toxicological Information

The toxicity of phosphine gas is systemic and can affect all major organ systems.[5] It is a metabolic poison that primarily targets mitochondrial function.

Table 3: Summary of Potential Health Hazards Associated with Metal Phosphide Exposure

| Hazard | Description | Source(s) |

| Acute Toxicity (as Phosphine) | Ingestion of metal phosphides can be fatal. Inhalation of phosphine gas can cause severe respiratory distress and systemic toxicity. | [5] |

| Mechanism of Toxicity | Inhibition of mitochondrial cytochrome c oxidase, leading to disrupted cellular respiration and energy production. Induction of oxidative stress through the generation of reactive oxygen species (ROS). | [6][7] |

| Target Organs | Heart, lungs, liver, kidneys, and central nervous system. | [5] |

| Symptoms of Phosphine Exposure | Headache, dizziness, nausea, vomiting, difficulty breathing, and chest tightness. Severe exposure can lead to pulmonary edema, cardiovascular collapse, and death. | [5] |

| Carcinogenicity | Data not available for Ag3P. | |

| Mutagenicity | Data not available for Ag3P. | |

| Teratogenicity | Data not available for Ag3P. |

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are scarce. However, general synthetic routes have been described.

General Synthesis Methodologies

Several methods for the synthesis of this compound have been reported, including:

-

Direct Combination: This method involves the direct reaction of silver and phosphorus at elevated temperatures. Precise control of the temperature and atmosphere is critical to prevent the formation of oxides.[1]

-

Reduction of Silver Compounds: Silver salts, such as silver nitrate, can be reduced in the presence of a phosphorus source, like phosphine gas or a hypophosphite. This reaction often necessitates a reducing agent and carefully controlled conditions to ensure the formation of the desired phosphide product.[1]

-

Organometallic Routes: Organometallic precursors of silver can be reacted with phosphorus-containing ligands. This approach allows for greater control over the particle size and composition of the resulting this compound nanoparticles.[1]

Hypothetical Signaling Pathway for Phosphide-Induced Cellular Toxicity

Disclaimer: The following diagram illustrates a generalized signaling pathway for cellular toxicity induced by metal phosphides through the action of phosphine gas. This pathway is based on the known mechanisms of phosphine toxicity and is not specific to this compound. The actual biological effects of Ag3P may differ.

Handling and Safety Precautions

Given the limited specific safety data for Ag3P and the known high toxicity of related compounds, extreme caution should be exercised when handling this material.

-

Engineering Controls: Work with this compound should be conducted in a well-ventilated fume hood to prevent inhalation of any potential dust or evolved gases.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If there is a risk of generating dust or if working outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges for particulates and acid gases should be used.

-

-

Handling: Avoid creating dust. Use appropriate tools for transferring the material.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and acids.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Contact a licensed professional waste disposal service to dispose of this material.

Conclusion

This compound is a compound with limited available safety and toxicological data. The primary concern is the potential for the release of highly toxic phosphine gas. Researchers, scientists, and drug development professionals must handle this material with extreme caution, employing stringent safety protocols and appropriate personal protective equipment. The information provided in this guide is intended to raise awareness of the potential hazards and should be supplemented with a comprehensive, institution-specific risk assessment before any work with this compound is initiated.

References

- 1. This compound | 130631-79-7 | Benchchem [benchchem.com]

- 2. Phosphide: Meaning, Properties & Key Examples Explained [vedantu.com]

- 3. This compound (AgP2) | Ag3P | CID 21252225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. americanelements.com [americanelements.com]

- 5. Phosphine toxicity: a story of disrupted mitochondrial metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Tox and Hound - Fellow Friday - Metal Hydrides II - Phosphine (PH3) [toxandhound.com]

An In-depth Technical Guide to Silver Phosphide: Identifiers, Properties, and Experimental Protocols

This technical guide provides a comprehensive overview of silver phosphide (B1233454), a compound with growing interest in materials science and catalysis. It is tailored for researchers, scientists, and drug development professionals, offering detailed information on its chemical identifiers, synthesis methodologies, and characterization techniques. Two primary forms of silver phosphide, trithis compound (Ag₃P) and silver diphosphide (AgP₂), are discussed, highlighting their distinct properties and applications.

Chemical Identifiers

This compound is most commonly found in two stoichiometric forms: Ag₃P and AgP₂. Each possesses a unique set of identifiers crucial for accurate documentation and research. The following table summarizes the key quantitative data for these compounds.

| Identifier | Trithis compound (Ag₃P) | Silver Diphosphide (AgP₂) |

| CAS Number | 130631-79-7[1][2] | 12002-82-3[3] |

| Molecular Formula | Ag₃P[1][2][4] | AgP₂[3][5] |

| Molecular Weight | 354.58 g/mol [1][2] | 169.82 g/mol [3] |

| IUPAC Name | trisilver;phosphorus(3-)[1][4] | Not specified |

| Synonyms | This compound[4] | This compound (AgP₂)[3][4] |

| PubChem CID | 21252225[4][6] | Not specified |

| EC Number | Not specified | 234-418-1[4][5] |

| InChI | InChI=1S/3Ag.P/q3*+1;-3[4] | InChI=1S/Ag.2P[5] |

| InChIKey | UPSJDTMGIPTVRB-UHFFFAOYSA-N[4] | SFNBFPFECXSEDL-UHFFFAOYSA-N[5] |

| SMILES | [P-3].[Ag+].[Ag+].[Ag+][4] | --INVALID-LINK--#P[5] |

Experimental Protocols

Detailed experimental protocols are essential for the reproducible synthesis and characterization of materials. Below are methodologies for the synthesis of both Ag₃P and AgP₂, followed by a general characterization workflow.

Synthesis of Trithis compound (Ag₃P)

-

Reactants : A common method involves the reaction between a soluble silver salt, such as silver nitrate (B79036) (AgNO₃), and a phosphide source, like trisodium (B8492382) phosphide (Na₃P)[1].

-

Reaction Conditions : The reaction is typically carried out in a controlled environment to prevent oxidation and ensure the formation of the desired phosphide. This may involve the use of an inert atmosphere.

-

General Procedure :

-

A solution of the silver salt is prepared in a suitable solvent.

-

The phosphide source is added to the silver salt solution, leading to the precipitation of this compound.

-

The resulting precipitate is then isolated, washed to remove impurities, and dried.

-

Synthesis of Silver Diphosphide (AgP₂) Nanocrystals

A more detailed protocol for the synthesis of colloidal AgP₂ nanocrystals has been described, highlighting the use of a reactive phosphorus precursor to achieve monodisperse and crystalline nanoparticles[7].

-

Precursor Selection : Tris(trimethylsilyl)phosphine (P(SiMe₃)₃) is utilized as a reactive phosphorus precursor, which allows for a wider temperature window compared to other precursors like trioctylphosphine (B1581425) (TOP)[7].

-

Synthesis Procedure [7]:

-

Hot-Injection : The synthesis is carried out using a hot-injection method.

-

Reaction Temperature : The reaction is initiated by injecting the precursors at 180°C.

-

Reaction Time : The temperature is maintained at 180°C for 10 minutes.

-

Cooling : The reaction mixture is then rapidly cooled to 80°C.

-

Annealing : The temperature is held at 80°C for 60 minutes.

-

-

Purification [7]:

-

Ethanol is added to the reaction mixture, followed by centrifugation to collect the nanocrystals.

-

This washing and centrifugation procedure is repeated three times to ensure the removal of unreacted precursors and byproducts.

-

The final solid nanocrystals are re-dispersed in a suitable solvent mixture for further use.

-

Characterization of this compound Nanoparticles

A general workflow for the characterization of synthesized this compound nanoparticles involves several analytical techniques to determine their composition, structure, and morphology.

-

Elemental Composition :

-

Crystallographic Structure :

-

X-ray Diffraction (XRD) : To identify the crystalline phase and structure of the this compound.

-

-

Morphology and Size :

-

Transmission Electron Microscopy (TEM) : To visualize the size, shape, and morphology of the nanocrystals[7].

-

Signaling Pathways and Experimental Workflows

To visualize the relationships and workflows discussed, the following diagrams are provided in the DOT language.

Caption: Synthesis of this compound.

Caption: Characterization Workflow.

References

- 1. This compound | 130631-79-7 | Benchchem [benchchem.com]

- 2. This compound | 130631-79-7 [chemicalbook.com]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. This compound (AgP2) | Ag3P | CID 21252225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. americanelements.com [americanelements.com]

- 6. This compound (AgP2) | Ag3P | CID 21252225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

Surface Chemistry of Silver Phosphide Nanoparticles: A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: The field of silver phosphide (B1233454) (AgxPy) nanoparticles is an emerging area of materials science. As such, publicly available, peer-reviewed data on their synthesis, surface chemistry, and biological interactions are limited. This guide provides a comprehensive overview of the core principles of their surface chemistry by drawing upon established knowledge from analogous, well-studied nanomaterials, including silver nanoparticles, other transition metal phosphides, and silver-based quantum dots. The experimental protocols and quantitative data presented herein are intended to serve as a foundational resource and a starting point for researchers in this novel field.

Introduction

Transition metal phosphide nanoparticles have garnered significant attention for their unique electronic, catalytic, and optical properties. Within this class of materials, silver phosphide nanoparticles represent a promising, yet largely unexplored, frontier. Their potential applications in biomedical fields, particularly in drug delivery and therapeutics, are predicated on a thorough understanding and control of their surface chemistry. The nanoparticle surface is the primary interface for interaction with biological systems; it governs stability in physiological media, cellular uptake, biocompatibility, and therapeutic efficacy.

This technical guide offers an in-depth exploration of the surface chemistry of this compound nanoparticles. Given the nascent stage of research, this guide synthesizes information from closely related and well-documented nanoparticle systems to provide a robust framework for researchers. We will delve into synthesis methodologies that could be adapted for this compound, detail protocols for surface characterization and functionalization, present quantitative data from analogous systems for comparative purposes, and visualize key experimental and logical workflows.

Synthesis of this compound and Related Nanoparticles

The synthesis of monodisperse nanoparticles with controlled size and surface properties is the first critical step. While specific protocols for this compound nanoparticles are not yet well-established, methods used for other transition metal phosphides and silver nanoparticles provide a strong foundation.

General Synthetic Approach for Metal Phosphide Nanoparticles

A common route for synthesizing metal phosphide nanoparticles is the thermal decomposition of single-source precursors in the presence of capping agents in a high-boiling point solvent. This method allows for good control over nucleation and growth, leading to nanoparticles with a narrow size distribution.

Experimental Protocol: Hypothetical Synthesis of this compound Nanoparticles

This protocol is adapted from established procedures for other transition metal phosphides.[1]

-